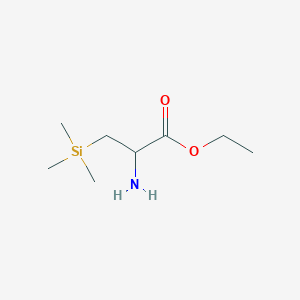
Ethyl 2-amino-3-(trimethylsilyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(trimethylsilyl)propionate: is an organic compound that features both an amino group and a trimethylsilyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The trimethylsilyl group, in particular, is known for its chemical inertness and large molecular volume, which can influence the compound’s reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(trimethylsilyl)propionate typically involves the reaction of ethyl acrylate with a suitable amine under controlled conditions. One common method involves using 2-aminopyridine and ethyl acrylate as raw materials, with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-amino-3-(trimethylsilyl)propionate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Trimethylsilylating reagents such as trimethylsilyl chloride are used to introduce or replace trimethylsilyl groups.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of trimethylsilyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(trimethylsilyl)propionate has a wide range of applications in scientific research, including:
Biology: Utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-(trimethylsilyl)propionate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Ethyl 3-(trimethylsilyl)propionate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Methyl 3-(dimethylamino)propanoate: Contains a dimethylamino group instead of a trimethylsilyl group, leading to different reactivity and applications.
Ethyl 3-(trimethylsilyl)propynoate: Features a triple bond, which significantly alters its chemical properties and reactivity.
Uniqueness: Ethyl 2-amino-3-(trimethylsilyl)propionate is unique due to the presence of both an amino group and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H19NO2Si |
|---|---|
Peso molecular |
189.33 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C8H19NO2Si/c1-5-11-8(10)7(9)6-12(2,3)4/h7H,5-6,9H2,1-4H3 |
Clave InChI |
DEGZAKARWGMOJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C[Si](C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Amino-3-phenylpropan-2-yl)piperidin-1-yl]-(1,5-dimethyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B13546802.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)

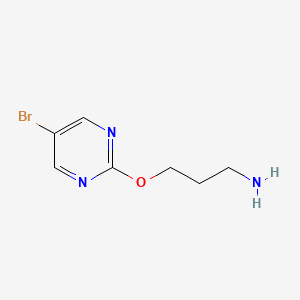
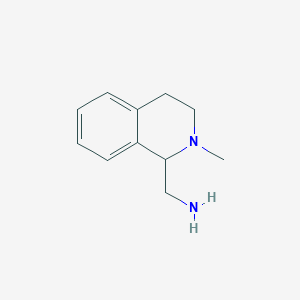
aminehydrochloride](/img/structure/B13546862.png)
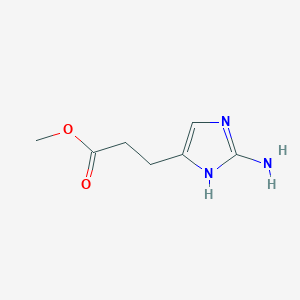
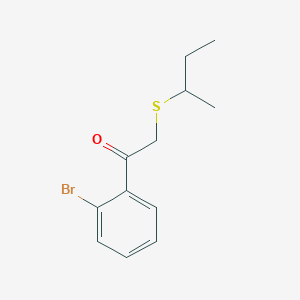

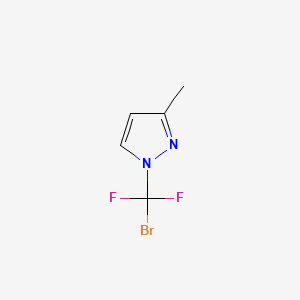
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
aminehydrochloride](/img/structure/B13546896.png)
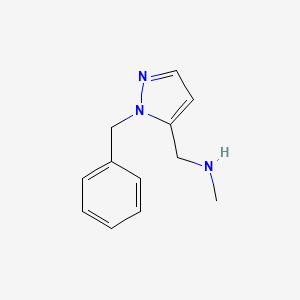
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
